molecular formula C9H17NO5 B1401457 [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid CAS No. 189160-67-6

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

Cat. No. B1401457
CAS RN: 189160-67-6
M. Wt: 219.23 g/mol
InChI Key: SGBZXWMPCPLLJI-UHFFFAOYSA-N
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Description

“[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid” is a compound used in scientific experiments. It is also known as Boc-aminoethyl alcohol. The compound was prepared by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) .


Synthesis Analysis

The compound can be synthesized by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O . In another method, Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular formula of the compound is C9H17NO5 . The InChI code is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .


Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

The compound is clear and nearly colorless to pale yellow liquids at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Peptide Synthesis

The compound is utilized in the synthesis of peptides. It serves as a building block for dipeptides, where its tert-butyloxycarbonyl (Boc) group protects the amino functionality during the coupling process . This protection is crucial to prevent side reactions and ensure the formation of the desired peptide sequence.

Ionic Liquid Formation

Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid: derivatives are used to create room-temperature ionic liquids (RTILs). These RTILs, derived from Boc-protected amino acids, are employed as reactants and reaction media in organic synthesis, particularly in peptide chemistry . Their low reactivity due to the protective Boc group expands their applicability in sensitive chemical reactions.

High-Temperature Deprotection

The compound is involved in high-temperature deprotection methods. A study describes the use of a phosphonium ionic liquid for the rapid and effective deprotection of Boc amino acids and peptides at high temperatures. This method offers advantages such as low viscosity, high thermal stability, and a catalytic effect, which can be beneficial in the extraction of water-soluble polar organic molecules .

Biochemical Reagent

In biochemistry, Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is used as a reagent. It is a derivative of amino acids and plays a role in various biochemical assays and research applications, particularly in the study of amine derivatives .

Sustainable Synthesis

The compound contributes to sustainable synthesis practices. It is part of methodologies that aim for simple, effective, and environmentally compliant organic transformations. The use of ionic liquids, including those derived from Boc-protected amino acids, is increasing in popularity due to their safety, recyclability, and modifiable properties .

Selective Bond Formation

In synthetic organic chemistry, selective bond formation is essential. Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is used as a masking agent to protect functional groups during reactions. This allows for the selective formation of bonds while minimizing competing reactions .

Catalysis

The Boc-protected form of the compound can act as a catalyst in certain reactions. Its presence can enhance the rate of reaction and improve yields, especially in peptide bond formation processes .

Organic Molecule Extraction

Finally, the compound finds application in the extraction of organic molecules. When used in ionic liquid form, it can facilitate the extraction of polar organic compounds from aqueous solutions, which is a critical step in various analytical and preparative procedures .

properties

IUPAC Name

2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBZXWMPCPLLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40774091
Record name N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid

CAS RN

189160-67-6
Record name N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40774091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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